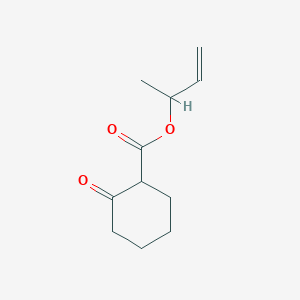
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of 2-acylcycloalkanones. These compounds are known for their high reactivity due to the presence of multiple reactive centers. The structure of this compound includes a cyclohexane ring with a ketone and an ester functional group, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-yl 2-oxocyclohexane-1-carboxylate typically involves a Michael addition reaction. This reaction occurs between 2-oxocyclohexane-1-carboxylate and but-3-en-2-one. The reaction can proceed at room temperature or with moderate heating in an appropriate solvent . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Análisis De Reacciones Químicas
Types of Reactions
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and polymers.
Mecanismo De Acción
The mechanism of action of But-3-en-2-yl 2-oxocyclohexane-1-carboxylate involves its reactivity at the ketone and ester functional groups. These groups can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-oxocyclohexane-1-carboxylate
- Methyl 2-oxocyclohexane-1-carboxylate
- Butyl 2-oxocyclohexane-1-carboxylate
Uniqueness
But-3-en-2-yl 2-oxocyclohexane-1-carboxylate is unique due to the presence of the but-3-en-2-yl group, which provides additional reactivity and versatility in synthetic applications. This differentiates it from other similar compounds that may lack this functional group .
Propiedades
Número CAS |
75265-70-2 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
but-3-en-2-yl 2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h3,8-9H,1,4-7H2,2H3 |
Clave InChI |
JPQNDJXDUJQGEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)OC(=O)C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)
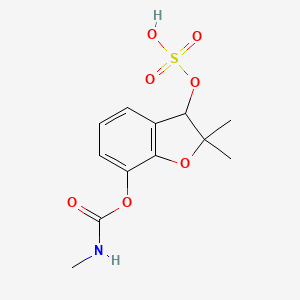
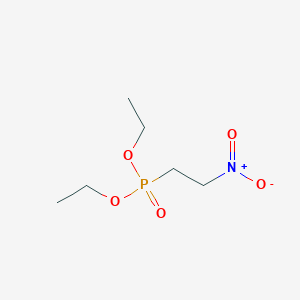
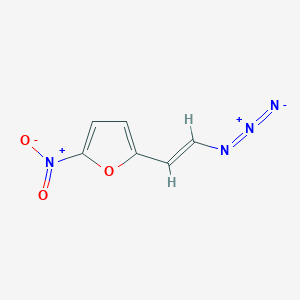
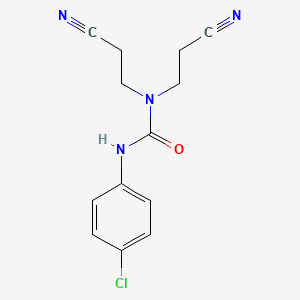
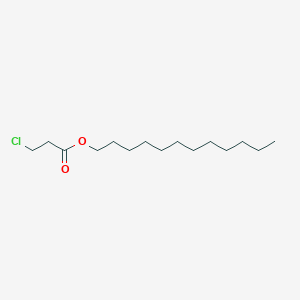
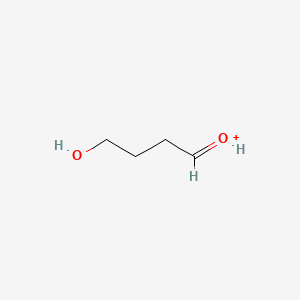
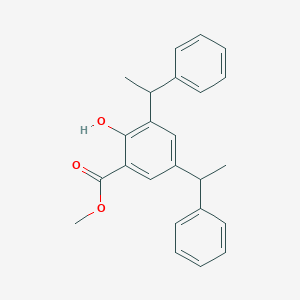

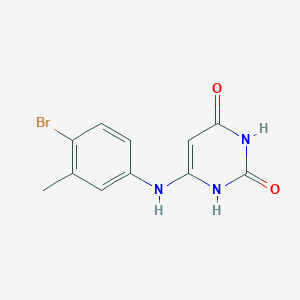
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)
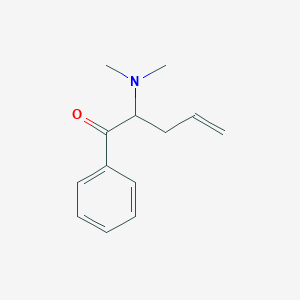
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)
